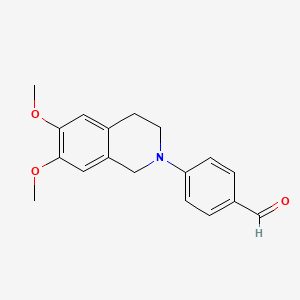
Mao-B-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-16 is a compound that functions as an inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease. By inhibiting MAO-B, this compound helps to increase the levels of dopamine in the brain, thereby alleviating symptoms associated with dopamine deficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-16 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route may involve the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control.
Chemical Reactions Analysis
Types of Reactions: Mao-B-IN-16 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Mao-B-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase B and its effects on neurotransmitter levels.
Biology: Employed in research to understand the role of MAO-B in various biological processes and its implications in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic applications in treating conditions like Parkinson’s disease and depression.
Industry: Utilized in the development of pharmaceuticals and other products that target MAO-B.
Mechanism of Action
Mao-B-IN-16 exerts its effects by binding to the active site of monoamine oxidase B, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of dopamine and other monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include specific amino acid residues within the active site of MAO-B, which are crucial for its binding and inhibitory activity.
Comparison with Similar Compounds
Mao-B-IN-16 can be compared with other MAO-B inhibitors such as selegiline and rasagiline. While all these compounds share the common mechanism of inhibiting MAO-B, this compound may exhibit unique properties such as higher potency, selectivity, or reduced side effects. Similar compounds include:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional properties such as sodium channel inhibition.
This compound stands out due to its specific binding interactions and potential for reduced adverse effects compared to other inhibitors.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H19NO3/c1-21-17-9-14-7-8-19(11-15(14)10-18(17)22-2)16-5-3-13(12-20)4-6-16/h3-6,9-10,12H,7-8,11H2,1-2H3 |
InChI Key |
GWGGQVMOOZYRGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=CC=C(C=C3)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylsulfanyl]butanoic acid](/img/structure/B12400242.png)
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)



![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)







